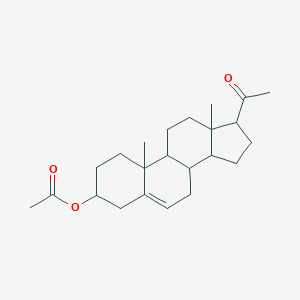

孕烯醇酮乙酸酯

概述

科学研究应用

醋酸孕烯醇酮在科学研究中有广泛的应用:

化学: 它被用作合成其他类固醇激素的前体。

生物学: 醋酸孕烯醇酮因其在神经类固醇活性中的作用及其对微管动力学的影响而受到研究.

医药: 它已被用于治疗皮肤病,并用作抗衰老剂.

作用机制

生化分析

Biochemical Properties

Pregnenolone acetate is an intermediate in the synthesis of progesterone . It acts as a signaling-specific inhibitor of cannabinoid CB1 receptor, inhibiting the effects of tetrahydrocannabinol (THC) that are mediated by the CB1 receptors .

Cellular Effects

Pregnenolone acetate has been reported to reduce wrinkles in elderly women when applied in the form of a 0.5% topical cream . The effects were suggested to be due to improved hydration of the skin . Furthermore, it has been shown to promote neurite extension and accelerate the development of cerebellar granule neurons .

Molecular Mechanism

Pregnenolone acetate, as a synthetic pregnane steroid, exerts its effects at the molecular level. It is involved in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It is biologically active in its own right, acting as a neurosteroid .

Temporal Effects in Laboratory Settings

It is known that pregnenolone acetate has been marketed in France in a topical cream containing 1% pregnenolone acetate for the treatment of premature skin aging but was withdrawn from the market in 1992 .

Dosage Effects in Animal Models

It has been shown that a synthetic pregnenolone analog promotes microtubule dynamics and neural development .

Metabolic Pathways

Pregnenolone acetate is an intermediate in the synthesis of progesterone . It is derived from cholesterol and found in steroid hormone-producing tissues . Pregnenolone is the precursor to gonadal steroid hormones and the adrenal corticosteroids .

Transport and Distribution

It is known that pregnenolone and its 3β- sulfate, pregnenolone sulfate, like DHEA, DHEA sulfate, and progesterone, belong to the group of neurosteroids that are found in high concentrations in certain areas of the brain, and are synthesized there .

Subcellular Localization

It is known that pregnenolone is involved in a natural negative feedback loop against CB1 receptor activation in animals .

准备方法

醋酸孕烯醇酮可以通过多种方法合成。 一种常见的方法是催化氢化 16-脱氢孕烯醇酮乙酸酯 . 另一种方法包括使用脱氢孕烯醇酮乙酸酯作为引发剂、反应溶剂和雷尼镍催化剂在高压反应釜中 . 反应条件通常包括 20-50°C 的温度范围和使用氢气 .

化学反应分析

醋酸孕烯醇酮会发生各种化学反应,包括:

氧化: 醋酸孕烯醇酮可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。

还原: 该化合物可以被还原形成孕烯醇酮。

取代: 醋酸孕烯醇酮可以发生取代反应,其中乙酸酯基团被其他官能团取代。

相似化合物的比较

醋酸孕烯醇酮与其他类固醇酯类似,例如醋酸孕烯醇酮琥珀酸酯和醋酸孕倍酮 . 它在作为皮肤调理剂和抗衰老剂的具体应用中是独一无二的 . 其他类似化合物包括:

孕烯醇酮: 醋酸孕烯醇酮的母体化合物,它是各种类固醇激素的前体.

醋酸孕烯醇酮琥珀酸酯: 孕烯醇酮的另一种酯,具有不同的药理特性.

醋酸孕倍酮: 一种相关化合物,在医药中具有类似的应用.

属性

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKVZVYZQXICQ-RJJCNJEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048942 | |

| Record name | 3beta-Acetoxy-5-pregnene-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-02-5 | |

| Record name | Pregnenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3beta-Acetoxy-5-pregnene-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnenolone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0WWV404B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

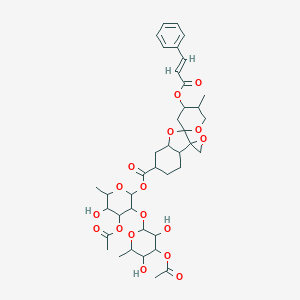

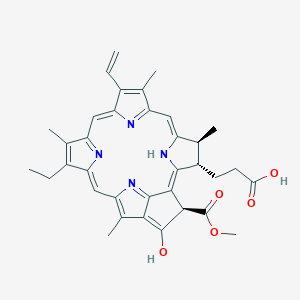

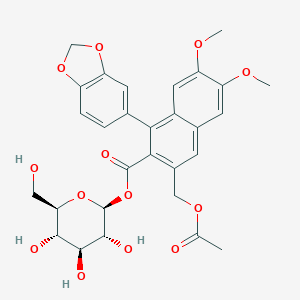

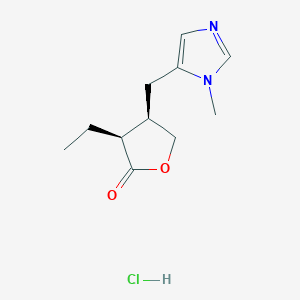

Feasible Synthetic Routes

Q1: How can pregnenolone acetate be synthesized from readily available starting materials?

A1: Several methods exist for synthesizing pregnenolone acetate. One common approach uses pregnenolone as a starting material [, , , , , ]. Another method involves the multistep synthesis from diosgenin, a plant-based steroid sapogenin []. A novel approach involves a three-step reaction (cracking, oxygen oxidation, rearrangement and elimination) in a 'one-pot' setting, starting with a steroid sapogenin [].

Q2: What is the molecular formula and weight of pregnenolone acetate?

A2: The molecular formula of pregnenolone acetate is C23H34O3, and its molecular weight is 370.52 g/mol.

Q3: What spectroscopic data is available for characterizing pregnenolone acetate?

A3: Infrared (IR) spectrophotometry can be used to quantify pregnenolone acetate, by measuring optical density at specific absorption peaks []. Additionally, 1H-NMR spectroscopy is widely used to confirm the structure and purity of synthesized pregnenolone acetate [, , ].

Q4: What are the potential applications of pregnenolone acetate in organic synthesis?

A4: Pregnenolone acetate serves as a versatile starting material for synthesizing various steroid derivatives. It can be utilized in the synthesis of progesterone [], methylprednisolone [], ganaxalone [], and other steroidal pharmaceuticals [, , ].

Q5: Has pregnenolone acetate demonstrated any antifungal properties in research?

A5: A study reported a case of mycetoma (nocardiosis) successfully treated with pregnenolone acetate after standard therapies failed []. While promising, further clinical investigation is needed to confirm its antifungal efficacy.

Q6: Can pregnenolone acetate be used in the production of androstane-3-ketone-4-alkene-17beta carboxylic acid?

A6: Yes, pregnenolone acetate is used as a starting material in a two-step synthesis of androstane-3-ketone-4-alkene-17beta carboxylic acid. The process involves a bromoform reaction followed by an oxidation reaction [].

Q7: What role does pregnenolone acetate play in the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate?

A7: Pregnenolone acetate serves as the starting material for the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate. This crucial intermediate in the production of finasteride and epristeride is synthesized from pregnenolone acetate through a bromoform reaction and esterification [].

Q8: How is pregnenolone acetate utilized in the synthesis of 3-Oxo-4-androstene-17β-carboxylic acid?

A8: Pregnenolone acetate is converted to 3-Oxo-4-androstene-17β-carboxylic acid, a key intermediate for finasteride and epristeride, through a three-step process. This process includes a bromoform reaction, Jones oxidation, and rearrangement [].

Q9: Has pregnenolone acetate been explored in nanoparticle preparation?

A9: Pregnenolone acetate, along with cholesterol and cholestenolone, has been investigated as a model active pharmaceutical ingredient in nanoparticle preparation using a modified precipitation method. This method shows promise for increasing bioavailability of drugs [].

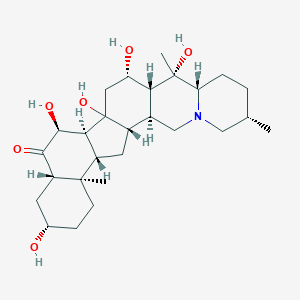

Q10: What is the role of pregnenolone acetate in the synthesis of methyl spongoate?

A10: Methyl spongoate, a steroid with potent antitumor activities, can be synthesized stereoselectively using pregnenolone acetate as a starting material. This synthesis is significant for its potential in developing new antitumor agents [].

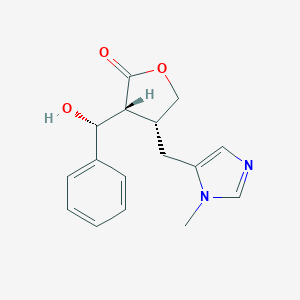

Q11: How is pregnenolone acetate used in the synthesis of 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid?

A11: Pregnenolone acetate serves as the starting point for synthesizing the 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid. The process involves several steps, including reduction and oxidative cyclization reactions [].

Q12: Are there studies investigating the effect of pregnenolone acetate on aryl hydrocarbon hydroxylase activity?

A12: Yes, research has shown that pregnenolone acetate can inhibit aryl hydrocarbon hydroxylase (AHH) activity in both intestinal and hepatic microsomes from male rats, although its potency varies depending on the tissue and concentration used [].

Q13: Can pregnenolone acetate be hydroxylated by microbial organisms?

A13: Yes, fungi like Cunninghamella elegans, Rhizopus stolonifer, and Gibberella fujikuroi have been shown to hydroxylate pregnenolone acetate. This microbial transformation yields various hydroxylated metabolites with potential biological activities, some of which are novel compounds [].

Q14: Is there evidence for a steroidogenesis pathway not requiring cholesterol that utilizes pregnenolone acetate?

A14: Research suggests the existence of a C25-sesterterpene pathway for steroidogenesis, which bypasses cholesterol as an obligatory intermediate. This pathway utilizes [7-3H]23,24-dinor-5-cholene-3 beta,20-diol, synthesized from [3H]pregnenolone acetate, as a precursor for cortisol formation in guinea pigs [].

Q15: How is pregnenolone acetate utilized in rhodium-catalyzed redox allylation reactions?

A16: Pregnenolone acetate acts as a model substrate in exploring diastereoselective allylation reactions of functionalized ketones using a rhodium catalyst and bis(pinacolato)diboron. This method allows for the synthesis of tertiary homoallylic alcohols with potential applications in various chemical syntheses [].

Q16: What analytical methods are employed to quantify pregnenolone acetate in various matrices?

A18: Infrared (IR) spectrophotometry offers a reliable method for the quantitative determination of pregnenolone and pregnenolone acetate in pharmaceutical preparations []. Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify and quantify pregnenolone acetate, particularly in complex mixtures such as coffee [].

Q17: How is reactive-FAPA-AMS being used to analyze pregnenolone acetate?

A19: A reactive flowing atmospheric-pressure afterglow (reactive-FAPA) ambient mass spectrometry (AMS) source has been developed for rapid isomer differentiation. This technique shows promise for analyzing pregnenolone acetate with improved sensitivity compared to nonreactive-FAPAMS [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)